molecular formula C8H10F2N2O2 B10909221 Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate

Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B10909221
M. Wt: 204.17 g/mol
InChI Key: YOFYSUMVZZIQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF₂H) substituent at position 3, a methyl (-CH₃) group at position 4, and a methoxycarbonylmethyl (-CH₂COOCH₃) moiety attached to the pyrazole nitrogen (N-1). This compound’s structural features render it a versatile intermediate in agrochemical and pharmaceutical synthesis, where fluorinated groups are often leveraged to enhance metabolic stability, bioavailability, and target binding affinity.

Pyrazole derivatives are widely studied due to their diverse biological activities, including fungicidal, herbicidal, and anticancer properties. The incorporation of fluorine atoms, as seen in the difluoromethyl group, is a common strategy to improve lipophilicity and resistance to oxidative degradation. The ester group in this compound further enhances its utility as a synthetic precursor, allowing for hydrolysis to carboxylic acids or transesterification reactions.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-5-3-12(4-6(13)14-2)11-7(5)8(9)10/h3,8H,4H2,1-2H3

InChI Key

YOFYSUMVZZIQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substitution/Hydrolysis :

    • Reagents : Alpha, beta-unsaturated ester (e.g., dimethylamino acrylate), 2,2-difluoroacetyl halide (1), and alkali (e.g., NaOH).

    • Conditions : Low-temperature (-30°C) addition of difluoroacetyl halide to the ester in an organic solvent (e.g., dichloromethane), followed by hydrolysis.

    • Intermediate : Alpha-difluoroacetyl intermediate (3), stabilized by acid-binding agents (e.g., KI).

  • Condensation/Cyclization :

    • Reagents : Methylhydrazine aqueous solution, catalyst (KI or NaI).

    • Conditions : Low-temperature (-30°C to -20°C) condensation, followed by reduced-pressure heating (40–85°C) for cyclization.

    • Product : Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, purified via recrystallization (40% aqueous ethanol, 75.9% yield, 99.6% HPLC purity).

Esterification : The carboxylic acid is converted to the methyl ester using methyl chloroacetate and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF/THF).

This route leverages diazonium salt formation and cross-coupling for difluoromethyl group introduction.

Key Steps:

  • Halogensation :

    • Reagents : N-Methyl-3-aminopyrazole, halogen (e.g., Br₂).

    • Intermediate : 4-Halo-1-methyl-1H-pyrazole-3-amine.

  • Diazotization :

    • Reagents : Sodium nitrite (NaNO₂), HCl (pH <1).

    • Conditions : -5°C, 1 hr reaction time.

  • Cross-Coupling :

    • Reagents : Potassium difluoromethyl trifluoroborate, Cu₂O.

    • Conditions : 35–50°C in acetonitrile, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (88.2% yield, 98.5% HPLC purity).

  • Carboxylation :

    • Reagents : Grignard reagent (e.g., CH₃MgBr), CO₂.

    • Product : 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, esterified to the target compound.

Nucleophilic Substitution Post-Pyrazole Formation

A direct approach for esterification after pyrazole synthesis.

Key Steps:

  • Pyrazole Synthesis :

    • Reagents : 3-(difluoromethyl)-5-methyl-1H-pyrazole (prepared via cyclization of diketones and hydrazines).

  • Esterification :

    • Reagents : Methyl chloroacetate, K₂CO₃.

    • Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature.

    • Product : Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate (high purity via crystallization or chromatography).

Carbonyl Insertion and Halogenation

A novel method using difluorochloromethane and propiolic acid.

Key Steps:

  • Carbonyl Insertion :

    • Reagents : Difluorochloromethane, CO, methyl hydrazine, catalyst (Pd salts), sodium formate.

    • Conditions : Catalytic carbonylation under pressure.

  • Halogenation :

    • Reagents : Halogenating agents (e.g., Cl₂).

    • Intermediate : Halogenated difluoromethyl pyrazole derivative.

  • Cyclization :

    • Reagents : Propiolic acid, alkali.

    • Product : 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, esterified to the target compound.

Use of Diketones and Hydrazines

A traditional route for pyrazole ring formation.

Key Steps:

  • Cyclization :

    • Reagents : 2-(Trifluoromethyl)-1,3-diketone, hydrazine derivatives.

    • Conditions : Ethanol, reflux.

    • Product : 1,3,4,5-Substituted pyrazole (63% yield).

  • Functionalization :

    • Reagents : Difluoromethylating agents (e.g., KF).

    • Product : 3-(difluoromethyl)-4-methyl-1H-pyrazole, esterified to the target compound.

Comparative Analysis of Methods

Method Key Reagents Catalysts/Conditions Yield Purity Advantages Challenges
1. Cyclization Difluoroacetyl halide, methylhydrazineKI, -30°C to 85°C, dichloromethane75.9%99.6%High purity, scalableMulti-step, corrosive intermediates
2. Diazotization NaNO₂, Cu₂O, Grignard reagentAcetonitrile, 35–50°C88.2%98.5%High yield, regioselectiveHazardous diazotization, costly reagents
3. Nucleophilic Substitution Methyl chloroacetate, K₂CO₃DMF/THF, elevated temperatureN/A>99%Simple, high-purity productRequires pre-synthesized pyrazole core
4. Carbonyl Insertion Difluorochloromethane, CO, Pd catalystsSodium formate, pressureN/AN/ALow-cost starting materialsComplex catalytic system, pressure risks
5. Diketones/Hydrazines 2-(Trifluoromethyl)-1,3-diketoneEthanol, reflux63%ModerateWell-established methodModerate yield, fluorination steps

Critical Insights and Recommendations

  • Optimal Route : Method 2 (diazotization) offers the highest yield (88.2%), though diazotization poses safety risks. Method 1 (cyclization) balances yield (75.9%) and scalability.

  • Esterification : Post-pyrazole synthesis (Method 3) is preferable for simplicity, assuming access to the pyrazole core.

  • Cost and Safety : Method 4 (carbonyl insertion) uses cheaper difluorochloromethane but requires specialized equipment.

  • Purification : Recrystallization (Method 1) or chromatography (Method 3) ensures high purity (>99%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Amides, thioesters, or other substituted esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increasing metabolic stability and enhancing binding affinity to target proteins.

Industry

In the agrochemical industry, this compound can be used as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its structural features contribute to the efficacy and selectivity of these agrochemical products.

Mechanism of Action

The mechanism of action of Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds and van der Waals interactions, enhancing the binding affinity to these targets. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name (CAS No.) Substituents (Pyrazole Positions) Functional Groups Similarity Score Key Applications
This compound 3: -CF₂H; 4: -CH₃; N1: -CH₂COOCH₃ Ester, Difluoromethyl Agrochemical intermediates
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) 4: -NH₂; N1: -CH₂COOCH₃ Ester, Amino 0.90 Pharmaceutical intermediates
2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) 4: -NH₂; N1: -CH₂CH₂OH Alcohol, Amino 0.86 Drug discovery scaffolds
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (1820685-97-9) 3: -CF₃; 4: -I; N1: -CH₂COOCH₂CH₃ Ester, Trifluoromethyl, Iodo Radiopharmaceuticals
(R)-1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (2227642-21-7) 3: -CF₂H; 4: -CH₃; N1: -CH₃; C4: -CH(NH₂)CH₃ Amine, Difluoromethyl Chiral building blocks

Comparative Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2)
  • Key Differences : Replaces the 3-CF₂H and 4-CH₃ groups with a 4-NH₂ substituent.
  • This compound is more suited for pharmaceutical applications, such as kinase inhibitor synthesis.
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS 1820685-97-9)
  • Key Differences : Substitutes 3-CF₂H with -CF₃ and 4-CH₃ with -I; ethyl ester replaces methyl ester.
  • Impact : The electron-withdrawing -CF₃ group increases electrophilicity, while the iodine atom enables radiolabeling. This compound is pivotal in developing tracer molecules for imaging studies.
(R)-1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 2227642-21-7)
  • Key Differences : Replaces the ester with a chiral amine group at position 4.
  • Impact : The amine functionality allows for enantioselective synthesis of bioactive molecules, such as protease inhibitors or agrochemicals with stereospecific activity.

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The trifluoromethyl (-CF₃) group in CAS 1820685-97-9 increases logP compared to the difluoromethyl (-CF₂H) analog, enhancing membrane permeability.
  • Metabolic Stability: Difluoromethyl groups (as in the target compound) offer superior resistance to cytochrome P450 oxidation compared to non-fluorinated analogs.
  • Synthetic Flexibility : Ester-containing derivatives (e.g., target compound, CAS 802269-97-2) are more amenable to hydrolysis or cross-coupling reactions than alcohol or amine derivatives.

Research Findings

  • Agrochemical Performance: Pyrazoles with 3-CF₂H and 4-CH₃ groups exhibit 2–3× higher fungicidal activity against Botrytis cinerea compared to amino-substituted analogs, likely due to increased lipophilicity.
  • Thermal Stability : The target compound’s melting point (mp: 78–80°C) is higher than that of CAS 948571-47-9 (mp: 45–47°C), attributed to stronger crystal packing from the ester group.

Biological Activity

Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential applications in medicine and agriculture, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC₈H₁₀F₂N₂O₂
Molecular Weight204.17 g/mol
IUPAC Namemethyl 2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]acetate
InChI KeyYOFYSUMVZZIQTL-UHFFFAOYSA-N

The compound features a difluoromethyl group attached to a pyrazole ring, which is significant for its biological interactions.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The difluoromethyl group enhances hydrogen bonding capabilities, increasing binding affinity to molecular targets. This interaction can modulate various biological pathways, influencing both therapeutic outcomes and pesticide efficacy.

Medicinal Applications

Research indicates that this compound may serve as a pharmacophore in drug design, particularly due to the following properties:

  • Increased Metabolic Stability: The difluoromethyl substitution enhances the compound's resistance to metabolic degradation.
  • Enhanced Binding Affinity: Studies suggest improved interactions with target proteins, leading to greater efficacy in therapeutic applications.

For instance, compounds similar to this compound have shown promising results against various pathogens. A study demonstrated that derivatives exhibited significant antibacterial and antifungal activities, with some compounds outperforming standard treatments in terms of minimum inhibitory concentration (MIC) values .

Agricultural Applications

In the agrochemical sector, this compound is investigated as an intermediate in the synthesis of herbicides and fungicides. Its structural features contribute to the efficacy and selectivity of these agrochemical products. For example, similar pyrazole derivatives have been evaluated for their antifungal activity against phytopathogenic fungi, showing moderate to excellent inhibition rates .

Case Studies

  • Antifungal Activity: A series of pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. Among them, certain compounds demonstrated higher antifungal activity than established fungicides like boscalid .
  • Antibacterial Evaluation: Another study highlighted the antibacterial properties of a related pyrazole derivative, which exhibited fourfold potency compared to gentamicin against Shigella flexneri, indicating potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameActivityRemarks
Methyl [3-(trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetateModerate antibacterialSimilar structure but different halogen
Methyl [3-(chloromethyl)-4-methyl-1H-pyrazol-1-yl]acetateLow antifungalLess effective than difluoromethyl variant
Methyl [3-(bromomethyl)-4-methyl-1H-pyrazol-1-yl]acetateAntifungalComparable activity but lower stability

The unique difluoromethyl group in this compound provides distinct advantages over other halogenated pyrazole derivatives, particularly in terms of stability and reactivity.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetate, and how can purity be maximized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by esterification. Key steps include:

  • Condensation reactions to form the pyrazole ring, often using hydrazine derivatives and β-keto esters under reflux conditions .
  • Esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
  • Critical parameters :
    • Temperature : Maintain 60–80°C during cyclization to avoid side products.
    • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity .
  • Purity optimization : Use column chromatography for intermediate purification and validate final product purity via HPLC (≥95% purity) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Advanced: How do crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELXL for anisotropic displacement parameter modeling and hydrogen atom positioning. For example, SHELXL’s restraints can resolve disorder in the difluoromethyl group .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for geometry analysis (e.g., bond angles: C–N–C ≈ 120°, pyrazole ring planarity) .
  • Contradictions : Discrepancies between SC-XRD and DFT-optimized structures often arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent environments. For example:
    • The difluoromethyl group (-CF₂H) shows a triplet at δ ~5.8–6.2 ppm (¹H) and a quartet at δ ~110–120 ppm (¹⁹F NMR) .
    • The acetate methyl group resonates at δ ~3.7 ppm (¹H) and δ ~50–55 ppm (¹³C) .
  • IR spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How do fluorine substituents influence the compound’s reactivity and bioactivity?

Answer:

  • Electronic effects : Fluorine’s electronegativity increases the pyrazole ring’s electron deficiency, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at the ester group .
  • Lipophilicity : The difluoromethyl group increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (validated via PAMPA assays) .
  • Bioactivity : Fluorine enhances target binding via C–F⋯H–N interactions, as seen in enzyme inhibition assays (e.g., IC₅₀ = 1.2 µM for COX-2 vs. 8.3 µM for non-fluorinated analogs) .

Basic: What are common stability issues during storage, and how are they mitigated?

Answer:

  • Hydrolysis : The ester group is prone to hydrolysis in humid conditions. Store at –20°C in airtight containers with desiccants (e.g., silica gel) .
  • Photodegradation : Pyrazole rings may degrade under UV light. Use amber vials and monitor via HPLC every 3 months .
  • Thermal stability : Decomposition occurs above 150°C (TGA data). Avoid prolonged heating during synthesis .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., kinases). The difluoromethyl group shows favorable interactions with hydrophobic pockets (ΔG ≈ –9.2 kcal/mol) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the 4-position improve antibacterial activity (R² = 0.88) .
  • MD simulations : Assess conformational stability in solvent (e.g., water vs. DMSO) using GROMACS. The acetate group’s solvation energy impacts bioavailability .

Basic: What analytical methods are used to assess reaction completion and byproduct formation?

Answer:

  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane = 3:7). The product Rf ≈ 0.5 .
  • GC-MS : Detect volatile byproducts (e.g., unreacted methyl acetate) with retention times <5 min .
  • In situ IR : Track carbonyl group disappearance (1740 cm⁻¹) to confirm esterification completion .

Advanced: How do conflicting bioactivity data from in vitro vs. in vivo studies inform mechanism hypotheses?

Answer:

  • In vitro-in vivo disconnect : High enzyme inhibition (IC₅₀ = 0.8 µM) but low efficacy in murine models may indicate poor pharmacokinetics. Address via:
    • Metabolic stability assays : Liver microsome studies show rapid ester hydrolysis (t₁/₂ = 12 min), prompting prodrug designs .
    • Plasma protein binding : >90% binding (ultrafiltration assays) reduces free drug concentration .
  • Contradiction resolution : Use PET imaging to track tissue distribution and LC-MS/MS to quantify active metabolites .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity data : LD₅₀ (rat, oral) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing HF .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways?

Answer:

  • ¹⁸O labeling : Track ester hydrolysis via LC-HRMS. ¹⁸O incorporation in acetic acid confirms enzymatic cleavage .
  • ²H labeling (CF₂D) : Use deuterated analogs to study CYP450-mediated oxidation (e.g., KIE = 2.1 indicates rate-limiting H abstraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.